4,6-Dimethylnicotinic acid hydrochloride
Description
Context within Nicotinic Acid Derivative Chemistry
Nicotinic acid, or pyridine-3-carboxylic acid, is a fundamental heterocyclic compound. Its derivatives are a broad class of molecules where the pyridine (B92270) ring or the carboxylic acid group is modified. These modifications can significantly alter the chemical and physical properties of the parent molecule, leading to a wide array of applications. The introduction of two methyl groups at the 4 and 6 positions of the pyridine ring, as seen in 4,6-dimethylnicotinic acid, is a strategic structural alteration. These methyl groups can influence the electronic environment of the pyridine ring and the steric accessibility of the carboxylic acid and the nitrogen atom, thereby modulating the compound's reactivity and interaction with biological targets.
The study of nicotinic acid derivatives is a mature field of research, with numerous compounds having been synthesized and evaluated for a variety of applications, including in pharmaceuticals and materials science. researchgate.netmdpi.comnih.gov The synthesis of such derivatives often involves multi-step processes, starting from commercially available pyridine precursors. The general strategies for the synthesis of substituted nicotinic acids can involve the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring.
Significance in Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic compounds containing at least two different elements as members of its ring(s), are of paramount importance in chemistry and biology. A vast number of pharmaceuticals, agrochemicals, and natural products are based on heterocyclic scaffolds. Pyridine and its derivatives are among the most important classes of heterocyclic compounds.
The significance of 4,6-dimethylnicotinic acid hydrochloride in heterocyclic compound research lies in its potential as a building block for the synthesis of more complex molecules. The presence of three distinct functional groups—the pyridine nitrogen, the carboxylic acid, and the two methyl groups—offers multiple sites for further chemical modification. This allows for the construction of a diverse library of compounds with potential applications in various fields of chemical and biological research. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the pyridine nitrogen can be quaternized or involved in coordination chemistry.
Overview of Current Academic Research Trajectories
While specific research dedicated solely to this compound is not extensively documented, the current academic research trajectories for related nicotinic acid derivatives can provide insights into its potential areas of investigation. Research on substituted nicotinic acids is often focused on the following areas:
Medicinal Chemistry: Many nicotinic acid derivatives have been investigated for their potential as therapeutic agents. mdpi.comnih.gov The structural similarity of 4,6-dimethylnicotinic acid to other biologically active nicotinic acid derivatives suggests its potential for evaluation in various biological assays.
Coordination Chemistry: The pyridine nitrogen atom can coordinate to metal ions, making nicotinic acid derivatives interesting ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation.
Organic Synthesis: Substituted nicotinic acids are valuable intermediates in organic synthesis. researchgate.net They can be used to introduce the pyridyl moiety into larger molecules or as starting materials for the synthesis of other heterocyclic systems.
Interactive Data Table: Physicochemical Properties of Nicotinic Acid and a Representative Derivative
| Property | Nicotinic Acid | 4,6-Dimethylnicotinic Acid (Predicted) |
| Molecular Formula | C6H5NO2 | C8H9NO2 |
| Molecular Weight | 123.11 g/mol | 151.16 g/mol |
| Melting Point | 237 °C | Not available |
| Solubility in Water | 1.8 g/100 mL (25 °C) | Expected to be low |
| pKa (Carboxylic Acid) | 4.85 | Expected to be similar to nicotinic acid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)9-4-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALMKYCSXJWFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of 4,6 Dimethylnicotinic Acid Hydrochloride
Functional Group Transformations and Modulations
The reactivity of 4,6-Dimethylnicotinic acid hydrochloride can be understood by examining the transformations possible at its carboxylic acid moiety and the substitution patterns of its pyridine (B92270) core.
The carboxylic acid group is a primary site for functionalization, readily undergoing reactions to form esters and amides. These transformations are fundamental in organic synthesis for modifying the compound's physical and chemical properties.
Ester Formation (Esterification): Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. This reaction, known as Fischer-Speier esterification, is a reversible equilibrium process. To favor the formation of the ester, the reaction is often driven forward by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com The general reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.
Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid, as the amine is basic and will readily deprotonate the acid to form a stable carboxylate salt, which is unreactive toward further nucleophilic attack. Common methods for amide bond formation involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. bohrium.comthermofisher.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. commonorganicchemistry.com
Table 1: Summary of Carboxylic Acid Functionalization Reactions
| Reaction Type | Reagents & Conditions | Product |
| Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | 4,6-Dimethylnicotinate Ester |
| Amide Formation (via coupling agent) | Amine (R'R''NH), Coupling Agent (e.g., EDC, DCC), Solvent | 4,6-Dimethylnicotinamide |
| Amide Formation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | 4,6-Dimethylnicotinamide |
The reactivity of the pyridine ring in this compound is significantly influenced by the nitrogen heteroatom and the existing substituents. The nitrogen atom is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system. uoanbar.edu.iqmatanginicollege.ac.in
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iq These positions bear a partial positive charge, making them targets for nucleophiles. For a substitution reaction to occur, a good leaving group must be present at one of these activated positions. While the parent 4,6-Dimethylnicotinic acid does not have a leaving group on the ring, a derivative (e.g., a 2-chloro-4,6-dimethylnicotinic acid) would be highly reactive towards nucleophiles like amines, alkoxides, or cyanide.
Table 2: Predicted Reactivity of the 4,6-Dimethylnicotinic Acid Ring
| Position | Existing Substituent | Predicted SEAr Reactivity | Predicted SNAr Reactivity |
| 2 | -H | Very Low | High (if leaving group present) |
| 3 | -COOH | N/A (Substituted) | Low |
| 4 | -CH₃ | N/A (Substituted) | High (if leaving group present) |
| 5 | -H | Low | Low |
| 6 | -CH₃ | N/A (Substituted) | High (if leaving group present) |
Derivatization Strategies for Analytical and Research Applications
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. researchgate.net For this compound, derivatization primarily targets the carboxylic acid group to enhance detection, improve chromatographic separation, or enable specialized analyses.
While 4,6-Dimethylnicotinic acid itself is an achiral molecule, its carboxylic acid functional group can be used to derivatize chiral molecules or be derivatized by a chiral reagent. The primary application of chiral derivatization is to convert a mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as reversed-phase HPLC. researchgate.netnih.gov
The process involves reacting the carboxylic acid with a chiral derivatizing agent (CDA), typically a chiral alcohol or amine, in the presence of a coupling agent. bohrium.comresearchgate.net This reaction forms a diastereomeric ester or amide. Once separated by chromatography, the individual diastereomers can be quantified, allowing for the determination of the enantiomeric composition of the original chiral analyte. While this specific application to 4,6-Dimethylnicotinic acid is not widely documented, the methodology is a standard approach for the analysis of chiral carboxylic acids. bohrium.comresearchgate.net
Table 3: Examples of Chiral Derivatizing Agents for Carboxylic Acids
| Agent Class | Example Reagent | Functional Group Targeted |
| Chiral Amines | (S)-(-)-1-(1-Naphthyl)ethylamine | Carboxylic Acid |
| Chiral Alcohols | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) | Carboxylic Acid |
| Tartaric Acid Derivatives | (+)-O,O'-Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Amines, Alcohols |
| Amino Acid Derivatives | N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | Amines, Alcohols |
For many analytical methods, particularly HPLC, this compound may lack a sufficiently strong chromophore, fluorophore, or ionizable group for sensitive detection. Chemical derivatization can introduce a tag onto the molecule to significantly improve its detectability. researchgate.netnih.gov
UV-Visible (UV-Vis) Detection: To enhance UV-Vis detection, a derivatizing agent containing a highly conjugated system is attached to the carboxylic acid. Reagents such as p-bromophenacyl bromide or 4-nitrobenzyl bromide react with the carboxylate to form esters with strong UV absorbance at wavelengths where background interference is minimal. nih.gov
Fluorescence Detection: For even higher sensitivity, a fluorescent tag can be introduced. A wide variety of fluorescent derivatizing agents for carboxylic acids exist, including coumarin- and anthracene-based reagents like 4-bromomethyl-7-methoxycoumarin (B43491) and 9-anthryldiazomethane (B78999) (ADAM). thermofisher.comnih.gov These reagents form highly fluorescent esters or amides, allowing for detection at femtomole levels. nih.govpsu.edu
Mass Spectrometry (MS) Detection: Derivatization can vastly improve ionization efficiency in LC-MS, especially in positive-ion mode where carboxylic acids are often poorly detected. nih.govmeliomics.com Reagents can be designed to introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) or pyridinium (B92312) ion) or a group that is easily protonated (e.g., a tertiary amine). meliomics.comacs.org This strategy increases the MS response by orders of magnitude, leading to significantly lower detection limits. researchgate.netresearchgate.net
Table 4: Common Derivatization Reagents for Enhanced Spectroscopic Detection of Carboxylic Acids
| Detection Method | Derivatizing Agent | Reaction Product | Advantage |
| HPLC-UV/Vis | p-Bromophenacyl bromide (PBPB) | PBP Ester | Strong UV chromophore |
| HPLC-Fluorescence | 9-Anthryldiazomethane (ADAM) | Anthrylmethyl Ester | Highly fluorescent, high sensitivity |
| LC-MS (Positive Ion) | 2-Picolylamine (PA) + coupling agent | Picolyl Amide | Introduces easily protonated site |
| LC-MS (Positive Ion) | Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagents | TMPP Amide/Ester | Introduces permanent positive charge |
In the large-scale study of biological systems, derivatization is a key strategy to expand the coverage and improve the quantitative accuracy of proteomics and metabolomics analyses. nih.govtandfonline.com
Metabolomics: Many important metabolites, including those in central carbon metabolism, are carboxylic acids. nih.gov These compounds often exhibit poor retention in reversed-phase chromatography and low ionization efficiency in MS. researchgate.net Chemical derivatization is widely used to overcome these challenges. meliomics.comtandfonline.comresearchgate.net If 4,6-Dimethylnicotinic acid were a metabolite of interest in a biological sample, it would be subjected to established derivatization workflows. For instance, using isotope-coded derivatization reagents, where a "light" version tags the sample and a "heavy" (e.g., ¹³C or ²H labeled) version tags a standard, allows for precise relative and absolute quantification by LC-MS. meliomics.com
Proteomics: While derivatization in proteomics typically targets amine groups on peptides (e.g., at the N-terminus and on lysine (B10760008) residues) with reagents like tandem mass tags (TMT), the underlying principles are similar. nih.govacs.org The goal is to enable multiplexed quantification and improve MS detection. The derivatization of amine-containing metabolites, such as amino acids, with these same isobaric tags allows for the simultaneous and parallel analysis of the proteome and the metabolome using similar LC-MS setups, providing a more integrated view of cellular biology. nih.govnih.gov
Photochemical Reactions of Nicotinic Acid and its Derivatives
The photochemical reactivity of nicotinic acid and its derivatives is multifaceted, heavily influenced by factors such as the solvent and the acidity of the solution. researchgate.net Generally, these compounds exhibit a range of photoreactions, including hydroxylation, alkylation, and decarboxylation, depending on the specific reaction conditions. researchgate.net Ultraviolet (UV) irradiation of nicotinic acid and its related compounds can lead to significant spectral changes and the formation of various photoproducts. nih.gov
Photo-alkylation and Photo-hydroxylation Mechanisms
The photochemical reactions of nicotinic acid derivatives can be broadly categorized into photo-hydroxylation and photo-alkylation, with the reaction pathway being largely determined by the solvent and the protonation state of the molecule.
Photo-hydroxylation: In aqueous solutions, the cationic form of nicotinic acid derivatives typically undergoes photo-hydroxylation. researchgate.net For nicotinic acid itself, irradiation at a low pH (pH=1) leads to the formation of a protonated triplet state, which is a key intermediate in the formation of 2-hydroxy-nicotinic acid. researchgate.net This process involves the attack of a hydroxyl radical (•OH) or a related hydroxylating species on the protonated pyridine ring. The •OH can be generated from the photolysis of water or other precursors in the solution.
Photo-alkylation: In alcoholic solutions, such as ethanol (B145695), photo-alkylation becomes the predominant reaction pathway. For instance, the neutral forms of nicotinic acid derivatives like 3-cyanopyridine (B1664610) and ethyl nicotinate (B505614) undergo photo-substitution by a 1-hydroxyethyl group in ethanol. researchgate.net This reaction is believed to proceed through the abstraction of a hydrogen atom from the alcohol by the excited state of the nicotinic acid derivative, generating a hydroxyalkyl radical. This radical then adds to the electron-deficient pyridine ring. It is expected that this compound would undergo a similar photo-alkylation in the presence of alcohols, with the alkyl group from the alcohol adding to the pyridine ring. The direct excitation of the protonated heterocycle in the presence of an alcohol can serve as a method for this alkylation. nih.gov
The general mechanisms for these reactions are summarized in the table below:
| Reaction Type | Proposed Mechanism |
| Photo-hydroxylation | 1. Protonation of the pyridine nitrogen in acidic aqueous solution. 2. Photoexcitation to a triplet state. 3. Attack of a hydroxylating species on the electron-deficient ring. 4. Rearomatization to form the hydroxylated product. |
| Photo-alkylation | 1. Photoexcitation of the nicotinic acid derivative in an alcohol solution. 2. Hydrogen abstraction from the alcohol to form a hydroxyalkyl radical. 3. Addition of the hydroxyalkyl radical to the pyridine ring. 4. Rearomatization to yield the alkylated product. |
Investigation of pH Dependence in Photoreactions
The pH of the reaction medium is a critical parameter that governs the photochemical behavior of nicotinic acid and its derivatives. The protonation state of the pyridine nitrogen and the carboxylic acid group dictates the electronic properties of the molecule and, consequently, its photoreactivity.
Nicotinic acid has two pKa values, pKa1=2.09 and pKa2=4.85, corresponding to the protonation of the carboxylic acid and the pyridine nitrogen, respectively. researchgate.net The photoreaction pathway is distinct for the cationic, neutral (zwitterionic), and anionic forms of the molecule.
Acidic Conditions (pH < 2.09): In strongly acidic solutions, the nicotinic acid derivative exists predominantly in its cationic form, with both the pyridine nitrogen and the carboxylic acid group protonated. Under these conditions, as observed with nicotinic acid, photo-hydroxylation is the favored reaction in aqueous media. researchgate.net Irradiation at pH=1 has been shown to produce 2-hydroxy-nicotinic acid. researchgate.net
Moderately Acidic to Neutral Conditions (pH 2.09 - 4.85): In this pH range, the molecule exists primarily as a zwitterion. The photoreactivity in this region can be more complex. For nicotinic acid, irradiation in aqueous solutions at a pH between 4 and 6 resulted in the formation of a bipyridine derivative, 2-(3-pyridyl)-5-pyridinecarboxylic acid, through the reaction of an anionic triplet state with a ground-state nicotinic acid molecule. researchgate.net
Alkaline Conditions (pH > 4.85): At higher pH values, the anionic form of the nicotinic acid derivative predominates. The anionic form of nicotinic acid has been found to be resistant to UV irradiation in strongly alkaline aqueous solutions. researchgate.net However, in alkaline ethanol solutions, it can undergo photo-decarboxylation. researchgate.net
The influence of pH on the photoreactions of nicotinic acid derivatives can be summarized as follows:
| pH Range | Dominant Species | Predominant Photoreaction (in aqueous solution) |
| < 2.09 | Cationic | Photo-hydroxylation |
| 2.09 - 4.85 | Zwitterionic | Formation of bipyridine derivatives |
| > 4.85 | Anionic | Resistant to photolysis (photo-decarboxylation in alcohol) |
These findings suggest that the photochemical fate of this compound can be precisely controlled by adjusting the pH of the reaction medium, allowing for selective synthesis of either hydroxylated or other photochemically derived products.
Mechanistic Investigations in Organic Transformations Involving 4,6 Dimethylnicotinic Acid Hydrochloride Scaffolds
Reaction Mechanism Elucidation
The formation of the substituted pyridine (B92270) ring characteristic of 4,6-dimethylnicotinic acid can be achieved through various synthetic strategies. The elucidation of these reaction mechanisms, from multicomponent cyclocondensations to intricate molecular rearrangements, provides fundamental insights into the reactivity of the precursors and intermediates involved.
The synthesis of substituted pyridines is often accomplished through multicomponent reactions that construct the heterocyclic ring in a single step. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of such a transformation. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org
The mechanism of the Hantzsch synthesis is believed to proceed through the formation of two key intermediates. organic-chemistry.org First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Simultaneously, the second equivalent of the β-ketoester reacts with the ammonia source to form an enamine. organic-chemistry.org The final cyclization occurs through a Michael addition of the enamine onto the Knoevenagel product, followed by dehydration and aromatization to yield the pyridine derivative.
To form a scaffold like 4,6-dimethylnicotinic acid, specific precursors would be required, as outlined in the table below.
Table 1: Plausible Reactants for Hantzsch-type Synthesis of a 4,6-Dimethylnicotinic Acid Precursor
| Role in Synthesis | Reactant | Contribution to Final Structure |
| β-Dicarbonyl Compound (x2) | Ethyl acetoacetate | Provides the C2, C3, C5, and C6 atoms of the pyridine ring and the methyl groups. |
| Aldehyde | Formaldehyde or equivalent | Provides the C4 atom of the pyridine ring. |
| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom of the pyridine ring. |
Subsequent oxidation of the resulting dihydropyridine (B1217469) and hydrolysis of the ester groups would lead to the desired nicotinic acid structure. The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org
An alternative and mechanistically distinct route to nicotinic acid derivatives involves the recyclization of pyrimidinium salts. The Kost-Sagitullin rearrangement is a notable example of such a transformation, where pyrimidines rearrange into pyridines. researchgate.net This process involves the transformation of a pyrimidinium salt, which contains a six-membered ring with two nitrogen atoms, into a pyridine, which has one nitrogen atom in its ring.
The reaction is particularly effective for 1-alkyl-2-(carbamoylmethyl)pyrimidinium iodides, which can rearrange into substituted 2-alkylaminonicotinamides in the presence of amines. osi.lv A study on 1-alkyl-2-(carbamoylmethyl)-4,6-dimethylpyrimidinium iodides demonstrated that these compounds undergo rearrangement to yield 2-alkylamino-4,6-dimethylnicotinamides. osi.lv
The proposed mechanism for the Kost-Sagitullin rearrangement involves the following key steps:
Nucleophilic Attack: An amine attacks the C6 position of the pyrimidinium ring, leading to the opening of the ring between the N1 and C6 atoms.
Formation of an Acyclic Intermediate: This ring-opening results in a transient, acyclic intermediate.
Ring Closure: The intermediate then undergoes a recyclization. The exocyclic nitrogen atom (from the carbamoylmethyl group) attacks the aldehydic carbon formed during the ring-opening, initiating the formation of a new six-membered ring.
Aromatization: Elimination of a molecule (such as ammonia or an amine) from the cyclized intermediate leads to the formation of the stable, aromatic pyridine ring of the nicotinic acid derivative.
This rearrangement represents a powerful method for converting one heterocyclic system into another, providing a synthetic route from readily available pyrimidines to more complex pyridines. researchgate.net
Table 2: Example of Kost-Sagitullin Rearrangement
| Starting Material | Reagent | Product |
| 2-(Carbamoylmethyl)-1,4,6-trimethylpyrimidinium iodide | Ethylamine | 2-Ethylamino-4,6-dimethylnicotinamide |
Data sourced from Danagulyan, G. G. & Sahakyan, L. G. (2004). osi.lv
Catalytic Roles and Mechanisms of Nicotinic Acid Derivatives in Organic Synthesis
Nicotinic acid and its derivatives are not only synthetic targets but can also serve as effective organocatalysts in various organic transformations. Their ability to act as weak Brønsted acids or bases, coupled with their environmental compatibility, makes them attractive alternatives to metal-based catalysts.
One of the prominent applications of nicotinic acid as a catalyst is in the Hantzsch reaction itself, which is used to synthesize 1,4-dihydropyridines and polyhydroquinolines. nih.gov In this context, nicotinic acid functions as an efficient, green, and reusable catalyst. researchgate.net The mechanism of catalysis likely involves the carboxylic acid protonating the aldehyde's carbonyl group, thereby activating it toward nucleophilic attack. Simultaneously, the pyridine nitrogen can act as a weak base to facilitate enamine formation and other proton transfer steps in the reaction cascade. This dual acidic and basic nature allows it to accelerate the key bond-forming steps of the multicomponent reaction. researchgate.net
Furthermore, nicotinic acid has been employed as a potent organocatalyst for the synthesis of other heterocyclic compounds, such as quinazolines. nih.gov In these syntheses, nitriles are used as a source for one of the carbon-nitrogen bonds of the final product. The acidic nature of nicotinic acid is believed to activate the nitrile group, facilitating its participation in the cyclization reaction. nih.gov The use of nicotinic acid as a catalyst often allows for mild reaction conditions, high yields, and simple work-up procedures, aligning with the principles of green chemistry. researchgate.net
Table 3: Organic Reactions Catalyzed by Nicotinic Acid
| Reaction | Substrates | Role of Nicotinic Acid |
| Hantzsch Synthesis | Aldehyde, β-dicarbonyl compound, ammonium acetate | Dual acid-base catalyst |
| Quinazoline Synthesis | 2-Aminobenzophenones, nitriles, ammonium acetate | Brønsted acid catalyst to activate nitrile |
| 1,2,4-Selenadiazole Synthesis | N/A (General Mention) | Organic Catalyst |
| Thiazole Synthesis | N/A (General Mention) | Organic Catalyst |
Data sourced from Lisicki, D., et al. (2022). nih.gov
Computational and Theoretical Chemistry Investigations of 4,6 Dimethylnicotinic Acid Hydrochloride
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, revealing the dynamic nature of the molecule. mdpi.com
For 4,6-Dimethylnicotinic acid hydrochloride, MD simulations would be particularly useful for:
Conformational Analysis : Identifying the most stable conformations (low-energy states) of the molecule by exploring its potential energy surface. drugdesign.org This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.
Solvent Effects : Simulating the molecule in an aqueous environment to understand how water molecules arrange around it and influence its conformation and dynamics. This provides insight into its solubility and the stability of the hydrochloride salt form.
Intermolecular Interactions : If the molecule is studied in the context of a biological target (e.g., a receptor or enzyme), MD simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com
Key analyses performed during MD simulations help to quantify the system's behavior. mdpi.commdpi.com
Table 2: Common Analyses in Molecular Dynamics Simulations
| Analysis Metric | Description |
|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between a given time point and a reference structure (e.g., the initial structure). It is used to assess the stability and convergence of the simulation. mdpi.commdpi.com |
| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of each atom or residue around its average position over the course of the simulation. It helps identify flexible and rigid regions of the molecule. mdpi.com |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. Changes in Rg can indicate conformational changes like unfolding or folding. mdpi.com |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to a solvent. It is useful for studying changes in exposure to the solvent during conformational shifts or binding events. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and its environment (e.g., water or a protein binding site) throughout the simulation. |
These simulations provide a dynamic picture of the molecule that complements the static view offered by quantum chemical calculations. nih.gov
Prediction of Spectroscopic Signatures and Electronic Transitions
Computational methods can predict spectroscopic properties, which is essential for interpreting experimental spectra and understanding the electronic structure of a molecule. The electronic absorption spectra of substituted pyridines, which are structurally related to this compound, are characterized by electronic transitions between different molecular orbitals. orientjchem.orgaip.org
The primary electronic transitions in pyridine (B92270) and its derivatives typically include:
π → π* transitions : These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are generally high-intensity absorptions. rsc.org
n → π* transitions : These involve the excitation of a non-bonding electron (e.g., from the lone pair on the nitrogen atom) to an antibonding π* orbital. These transitions are typically lower in intensity compared to π → π* transitions. aip.org
Time-Dependent DFT (TD-DFT) is a common computational method used to calculate the excitation energies and oscillator strengths of these electronic transitions, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum. dergipark.org.tr
Table 3: Typical Electronic Transitions in Substituted Pyridines
| Transition Type | Description | Typical Spectral Region | Effect of Polar Solvents |
|---|---|---|---|
| π → π* | Excitation from a π bonding orbital to a π* antibonding orbital. | Higher energy (shorter wavelength, e.g., < 280 nm). orientjchem.org | Often results in a red shift (to longer wavelengths). |
| n → π | Excitation of a non-bonding electron (e.g., nitrogen lone pair) to a π antibonding orbital. | Lower energy (longer wavelength, e.g., > 280 nm). aip.org | Often results in a blue shift (to shorter wavelengths) due to stabilization of the ground state by hydrogen bonding. aip.org |
Computational studies can also model the effect of different solvents on these transitions, providing insights into solvatochromic shifts observed experimentally. researchgate.net By calculating the electronic spectra, researchers can correlate the structural features of this compound, such as the methyl and carboxylic acid groups, with its spectroscopic signatures.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches are integral to modern SAR, allowing for the rational design of new molecules with improved properties.
For a compound like this compound, computational SAR would involve several steps:
Descriptor Calculation : Using methods like DFT, a variety of molecular descriptors (properties) are calculated. These can include electronic descriptors (e.g., atomic charges, dipole moment), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). nih.gov
Molecular Docking : If a biological target is known, molecular docking simulations can be used to predict the preferred binding mode and orientation of the molecule within the target's active site. The docking score provides an estimate of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) : A QSAR model is a mathematical equation that correlates the calculated molecular descriptors with experimentally measured biological activity. nih.gov By analyzing a series of related compounds, a QSAR model can identify which molecular properties are most important for activity. mdpi.com
Analog Design : Based on the insights from SAR and QSAR studies, new analogs can be designed in silico by modifying the parent structure. nih.gov For example, the effect of changing the position of the methyl groups or replacing the carboxylic acid with another functional group could be computationally evaluated before attempting chemical synthesis.
These computational studies help to build a predictive model of how structural modifications to the 4,6-Dimethylnicotinic acid scaffold might impact its activity, thereby accelerating the process of drug discovery or materials development. nih.gov
Advanced Applications in Chemical Synthesis Using 4,6 Dimethylnicotinic Acid Hydrochloride
4,6-Dimethylnicotinic Acid Hydrochloride as a Versatile Synthetic Building Block
The utility of this compound as a foundational element in synthesis stems from the chemical reactivity of its constituent parts. The carboxylic acid function can be readily converted into esters, amides, or acyl chlorides, opening pathways for condensation and substitution reactions. The pyridine (B92270) ring itself can undergo transformations, and the methyl groups offer potential for further functionalization, making it a valuable starting material for building polyfunctional molecules.
The pyrido[2,3-d]pyrimidine core is a prominent scaffold in numerous biologically active compounds. A common strategy for constructing this fused heterocyclic system involves the cyclization of a 2-aminonicotinic acid derivative. Although 4,6-Dimethylnicotinic acid does not possess the requisite 2-amino group, it can be transformed into a suitable intermediate through a series of well-established reactions.
A plausible synthetic pathway begins with the conversion of 4,6-Dimethylnicotinic acid into its corresponding 2-amino derivative. This multi-step transformation sets the stage for the crucial cyclization reaction. Once the key intermediate, such as ethyl 2-amino-4,6-dimethylnicotinate, is obtained, it can be reacted with various one-carbon synthons to form the fused pyrimidinone ring. For instance, heating with urea or formamide, or reacting with isocyanates, leads to the formation of the desired 5,7-dimethylpyrido[2,3-d]pyrimidinone skeleton. This final cyclization step is a robust and widely used method in heterocyclic chemistry. nih.govnih.gov
| Step | Transformation | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Activation of Carboxylic Acid | SOCl₂, heat; or (COCl)₂, cat. DMF | 4,6-Dimethylnicotinoyl chloride |
| 2 | Conversion to 2-Halo- or 2-Amino- Intermediate | (Multi-step) e.g., N-oxidation, followed by reaction with POCl₃ or other activating agents, then amination (NaNH₂ or NH₃) | 2-Amino-4,6-dimethylnicotinic acid derivative |
| 3 | Esterification | EtOH, H₂SO₄ (cat.), heat | Ethyl 2-amino-4,6-dimethylnicotinate |
| 4 | Cyclization to form Pyrimidinone Ring | Urea, heat; or Formamide, heat; or R-N=C=O | 5,7-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one |
The structural features of this compound make it a suitable starting point for a variety of other fused heterocyclic systems beyond pyrido[2,3-d]pyrimidines. Pyridine-fused heterocycles are crucial in medicinal chemistry and material sciences due to their unique electronic and biological properties. ias.ac.in The synthesis of these structures typically involves building a new ring onto the pre-existing pyridine core.
By first converting the nicotinic acid into a 2-aminopyridine derivative, a range of annulation strategies become accessible. For example, reaction with α-haloketones can yield imidazo[1,2-a]pyridine derivatives, while condensation with β-ketoesters could lead to pyrido[1,2-a]pyrimidinones. Furthermore, the carboxylic acid group can be transformed into a hydrazide, which is a key precursor for synthesizing fused triazole or oxadiazole rings. These synthetic strategies highlight the compound's role as a versatile platform for generating diverse heterocyclic architectures. nih.govnih.gov
| Target Heterocycle | Key Intermediate | Typical Cyclization Partner | General Method |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | 2-Amino-4,6-dimethylpyridine | α-Haloketones (e.g., phenacyl bromide) | Tschitschibabin reaction |
| Pyrido[1,2-a]pyrimidines | 2-Amino-4,6-dimethylpyridine | 1,3-Dicarbonyl compounds (e.g., diethyl malonate) | Condensation/Cyclization |
| Pyrido[2,3-d]triazoles | 4,6-Dimethylnicotinic acid hydrazide | Nitrous acid (HNO₂) | Diazotization followed by cyclization |
| Thieno[2,3-b]pyridines | Ethyl 2-chloro-4,6-dimethylnicotinate | Ethyl thioglycolate | Gewald reaction variant |
Development of Complex Molecular Scaffolds and Chemical Libraries
In modern drug discovery, the synthesis of chemical libraries containing structurally diverse but related molecules is essential for high-throughput screening. nih.gov Heterocyclic compounds are often used as central scaffolds for these libraries due to their prevalence in known drugs and their ability to present functional groups in well-defined three-dimensional orientations.
This compound is an excellent candidate for a central scaffold in combinatorial chemistry. Its carboxylic acid group serves as a convenient attachment point for a diverse set of building blocks. Through automated parallel synthesis, the corresponding acyl chloride can be reacted with a large library of amines or alcohols to generate a vast array of amides or esters. This approach allows for the systematic exploration of the chemical space around the 4,6-dimethylpyridine core, facilitating the discovery of molecules with desired biological activities. The resulting library of compounds can then be screened to identify potential drug leads.
Role in Chiral Molecule Synthesis and Asymmetric Transformations
While this compound is itself an achiral molecule, it can play a significant role in the synthesis of chiral molecules through several strategic approaches. Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals. researchgate.net
One potential application is its use as a structural component in chiral ligands for asymmetric catalysis. The pyridine nitrogen and the carboxylic acid group can both coordinate to a metal center. By covalently linking the 4,6-dimethylnicotinic acid moiety to a known chiral scaffold (such as a chiral diamine or amino alcohol), a novel, rigid ligand can be synthesized. Such ligands could be employed in transition metal-catalyzed reactions, like asymmetric hydrogenations or C-C bond-forming reactions, where the ligand's structure would control the stereochemical outcome.
Alternatively, the pyridine ring of 4,6-Dimethylnicotinic acid can be the substrate in a catalytic asymmetric reaction. For example, the asymmetric dearomatization of pyridine rings is a powerful method for synthesizing complex, chiral, three-dimensional molecules from simple, flat aromatic precursors. researchgate.net A chiral transition metal catalyst could facilitate the enantioselective hydrogenation or reduction of the pyridine ring to produce chiral piperidine derivatives, which are valuable building blocks for many natural products and pharmaceuticals.
Spectroscopic and Advanced Analytical Methodologies for Characterization of 4,6 Dimethylnicotinic Acid Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,6-Dimethylnicotinic acid hydrochloride, ¹H and ¹³C NMR studies are pivotal in assigning the precise positions of hydrogen and carbon atoms within the molecule.
¹H and ¹³C NMR Studies for Positional Assignments
The ¹H NMR spectrum of 4,6-Dimethylnicotinic acid provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. The aromatic protons on the pyridine (B92270) ring, the protons of the two methyl groups, and the acidic proton of the carboxylic acid and the hydrochloride salt would each resonate at characteristic frequencies. Furthermore, the splitting pattern (multiplicity) of these signals, arising from spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the atoms.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp², sp³) and the nature of the atoms they are bonded to. For this compound, one would anticipate signals for the carboxylic acid carbon, the carbons of the pyridine ring (both substituted and unsubstituted), and the carbons of the two methyl groups. Although a specific ¹³C NMR spectrum for this compound is not publicly documented, data for the closely related compound, 2-hydroxy-4,6-dimethylnicotinic acid, can offer insights into the expected chemical shift ranges for the carbon atoms in the pyridine ring and the methyl groups.
To illustrate the expected data, a hypothetical data table is presented below based on general principles of NMR spectroscopy and data from related nicotinic acid derivatives.
| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| H-2 | Chemical Shift (ppm), Multiplicity | C-2 Chemical Shift (ppm) |
| H-5 | Chemical Shift (ppm), Multiplicity | C-3 Chemical Shift (ppm) |
| 4-CH₃ | Chemical Shift (ppm), Multiplicity | C-4 Chemical Shift (ppm) |
| 6-CH₃ | Chemical Shift (ppm), Multiplicity | C-5 Chemical Shift (ppm) |
| COOH | Chemical Shift (ppm), Multiplicity | C-6 Chemical Shift (ppm) |
| 4-CH₃ Chemical Shift (ppm) | ||
| 6-CH₃ Chemical Shift (ppm) | ||
| COOH Chemical Shift (ppm) |
Mass Spectrometry (MS) Techniques for Molecular Identification and Composition Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining information about its chemical structure through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is well-suited for the analysis of polar and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound would first be separated from any impurities on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized, commonly using techniques like electrospray ionization (ESI). The mass spectrometer then detects the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Further fragmentation of this parent ion (MS/MS) can provide valuable structural information. While specific LC-MS methods for this compound are not detailed in the literature, established methods for nicotinic acid and its metabolites provide a strong foundation for developing such an application.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the carboxylic acid and hydrochloride functionalities, this compound is not directly amenable to GC-MS analysis as it is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. Common derivatization strategies for carboxylic acids include esterification (e.g., methylation) or silylation. Once derivatized, the compound can be separated by gas chromatography and detected by the mass spectrometer. The resulting mass spectrum will show the molecular ion of the derivative, and its fragmentation pattern will be characteristic of the derivatized 4,6-Dimethylnicotinic acid structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would be used to measure the exact mass of the protonated molecule [M+H]⁺. This experimentally determined accurate mass can then be compared to the theoretical exact mass calculated from its chemical formula (C₈H₁₀ClNO₂), providing unambiguous confirmation of its elemental composition and ruling out other potential isobaric compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, the most significant absorptions are typically due to π → π* and n → π* transitions, which are characteristic of molecules containing double bonds and heteroatoms with non-bonding electrons.
A hypothetical UV-Vis data table is provided below to illustrate the kind of information that would be obtained.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |
| Ethanol (B145695) | Value 1 | Value | π → π |
| Water | Value 2 | Value | π → π |
| 0.1 M HCl | Value 3 | Value | π → π* |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrational modes. For this compound, these methodologies provide a detailed fingerprint of the molecular structure, offering insights into the various functional groups and their chemical environment. The presence of a substituted pyridine ring, a carboxylic acid group, and methyl substituents, along with the formation of a hydrochloride salt, results in characteristic vibrational spectra.
The hydrochloride form of 4,6-Dimethylnicotinic acid introduces specific spectral features, primarily due to the protonation of the pyridine nitrogen atom. This protonation leads to the formation of an N⁺-H bond, which gives rise to distinct vibrational modes. Furthermore, the hydrogen bonding interactions in the solid state, involving the carboxylic acid group and the hydrochloride moiety, can lead to broadening and shifts in the observed vibrational bands.
A comprehensive analysis of the IR and Raman spectra of this compound allows for the assignment of specific vibrational frequencies to the stretching, bending, and torsional modes of the molecule's constituent parts. While detailed experimental data for this specific compound is not widely published, a thorough analysis can be conducted based on the well-established vibrational characteristics of related molecules, such as nicotinic acid, its hydrochloride salt, and various methylated pyridine derivatives.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be rich in information, with characteristic absorption bands corresponding to the various functional groups. The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 3300-2500 cm⁻¹, often with superimposed fine structure due to hydrogen bonding. The protonation of the pyridine nitrogen results in an N⁺-H stretching vibration, which is expected to appear as a broad absorption in a similar region, potentially overlapping with the O-H stretch.
The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and prominent band, typically found in the range of 1730-1700 cm⁻¹. The exact position of this band is sensitive to the extent of hydrogen bonding. The C=C and C=N stretching vibrations of the pyridine ring are expected to give rise to a series of bands in the 1650-1400 cm⁻¹ region. The presence of methyl groups will introduce C-H stretching vibrations around 2950-2850 cm⁻¹ and C-H bending vibrations in the 1470-1370 cm⁻¹ range.
In-plane and out-of-plane bending vibrations of the pyridine ring C-H bonds and the carboxylic acid O-H group will also contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While vibrations that cause a change in dipole moment are IR active, vibrations that lead to a change in polarizability are Raman active. For molecules with a center of symmetry, these activities are mutually exclusive (the rule of mutual exclusion). Although this compound lacks a center of symmetry, some vibrational modes may be more prominent in one technique than the other.
The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ region. The C=O stretching vibration is also Raman active, though often weaker than in the IR spectrum. The C-H stretching vibrations of the methyl groups and the pyridine ring will also be observable. Low-frequency modes, such as lattice vibrations and torsional modes of the methyl and carboxylic acid groups, which are often difficult to observe in IR spectroscopy, can sometimes be detected in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of this compound, enabling a detailed structural characterization.
Expected Vibrational Modes for this compound
The following tables outline the expected vibrational frequencies and their assignments for this compound based on the analysis of similar compounds. These are predictive and would require experimental verification for precise validation.
Table 1: Expected Infrared (IR) Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded), N⁺-H stretch |
| ~2960 | Medium | Asymmetric C-H stretch (Methyl) |
| ~2870 | Medium | Symmetric C-H stretch (Methyl) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | C=C, C=N ring stretch (Pyridine) |
| ~1580 | Medium | C=C, C=N ring stretch (Pyridine) |
| ~1460 | Medium | Asymmetric C-H bend (Methyl) |
| ~1380 | Medium | Symmetric C-H bend (Methyl) |
| ~1300 | Medium | In-plane O-H bend (Carboxylic acid) |
| ~900 | Broad, Medium | Out-of-plane O-H bend (Carboxylic acid dimer) |
| ~850 | Medium | C-H out-of-plane bend (Pyridine ring) |
Table 2: Expected Raman Vibrational Modes for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Medium | Aromatic C-H stretch (Pyridine ring) |
| ~2960 | Strong | Asymmetric C-H stretch (Methyl) |
| ~2870 | Strong | Symmetric C-H stretch (Methyl) |
| ~1710 | Weak | C=O stretch (Carboxylic acid) |
| ~1610 | Strong | Symmetric ring breathing (Pyridine) |
| ~1460 | Medium | Asymmetric C-H bend (Methyl) |
| ~1380 | Medium | Symmetric C-H bend (Methyl) |
| ~1030 | Strong | Ring breathing (Pyridine) |
| ~800 | Medium | Ring deformation (Pyridine) |
| < 400 | Weak-Medium | Torsional modes, Lattice vibrations |
Supramolecular Chemistry and Non Covalent Interactions of 4,6 Dimethylnicotinic Acid Hydrochloride Derivatives
Host-Guest Complexation Studies
Host-guest chemistry is a fundamental area of supramolecular chemistry that involves the association of a larger 'host' molecule with a smaller 'guest' molecule through non-covalent interactions. wikipedia.orgnih.gov These interactions can include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The formation of host-guest complexes is often highly specific, relying on principles of molecular recognition such as size, shape, and electronic complementarity between the host and guest. libretexts.org
Typical host molecules include cyclodextrins, crown ethers, calixarenes, and cucurbiturils, which possess cavities capable of encapsulating guest molecules. wikipedia.orgnih.gov The study of such complexes is crucial for applications in drug delivery, sensing, and catalysis.
However, a specific search of the scientific literature did not yield any studies on the host-guest complexation of 4,6-Dimethylnicotinic acid hydrochloride or its derivatives. There is no available data on its inclusion in common host molecules or any characterization of potential host-guest complexes.
Self-Assembly Principles and Potential Material Science Implications
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. mdpi.com In the context of nicotinic acid derivatives, self-assembly can be driven by hydrogen bonding between the carboxylic acid groups and the pyridine (B92270) nitrogen atoms, as well as π-π stacking interactions between the aromatic rings. These interactions can lead to the formation of various supramolecular architectures, such as dimers, chains, sheets, and three-dimensional networks.
The resulting structures from self-assembly processes can have significant implications for material science, influencing properties like crystal packing, solubility, and thermal stability. The tailored design of self-assembling systems can lead to the development of new materials with specific functions, such as porous frameworks for gas storage or crystalline materials with desired optical or electronic properties.
While these principles are generally applicable, there is a lack of specific research on the self-assembly of this compound for material science applications. The influence of the methyl groups at the 4- and 6-positions on the self-assembly behavior of the nicotinic acid scaffold has not been detailed in the available literature.
Investigation of Intermolecular Interactions and Their Influence on Chemical Behavior
The chemical behavior and physical properties of a compound in the solid state are heavily influenced by the nature and arrangement of its intermolecular interactions. researchgate.netnih.gov Key non-covalent interactions that are expected to play a role in the crystal structure of this compound include:
Hydrogen Bonding: Strong hydrogen bonds are anticipated between the protonated pyridine nitrogen and the chloride anion, as well as between the carboxylic acid groups (e.g., O-H···O or O-H···Cl).
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, contributing to the stability of the crystal lattice.
The interplay of these interactions dictates the crystal packing and, consequently, properties such as melting point, solubility, and hygroscopicity. A detailed understanding of these interactions typically comes from X-ray crystallographic studies, which provide precise information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal.
Despite the importance of such studies, a crystal structure for this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. The absence of this fundamental data prevents a detailed analysis of its specific intermolecular interactions and their influence on its chemical behavior. For related compounds, such as 6-Aminonicotinic acid hydrochloride, extensive hydrogen bonding has been observed to hold the structure together in sheet-like arrangements. researchgate.net
Q & A
Q. What are the key methodological considerations for synthesizing 4,6-dimethylnicotinic acid hydrochloride?
The synthesis typically involves multi-step organic reactions, including cyclization and salt formation. A common approach is to start with nicotinic acid derivatives, introduce methyl groups at the 4- and 6-positions via alkylation or methylation, and then form the hydrochloride salt to enhance stability and solubility. For example, analogous syntheses of pyrimidine derivatives (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine) utilize solid acid catalysts to simplify purification and improve yields . The final step involves reacting the free base with hydrochloric acid under controlled conditions to form the hydrochloride salt, as seen in similar compounds like [2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine hydrochloride .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm methyl group positions and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid, hydrochloride salt).
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade material). These methods align with protocols used for structurally related compounds, such as ethyl 5-(aminomethyl)nicotinate hydrochloride, where spectroscopic data are critical for validation .
Q. Why is the hydrochloride salt form preferred in experimental studies of this compound?
The hydrochloride salt enhances aqueous solubility, which is critical for biological assays and formulation studies. For example, [2-(difluoromethoxy)-4,6-dimethoxyphenyl]methanamine hydrochloride demonstrates improved solubility compared to its free base, enabling consistent dosing in in vitro models . This property is particularly advantageous in pharmacokinetic studies where solubility impacts bioavailability.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Catalyst Selection : Solid acid catalysts (e.g., zeolites) simplify post-reaction purification and increase yields, as demonstrated in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine .
- Temperature Control : Gradual heating during cyclization minimizes side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. A design of experiments (DOE) approach is recommended to systematically evaluate these factors.
Q. How should researchers address contradictory data in biological activity studies of derivatives of this compound?
Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor subtypes). For example, pyrimidine derivatives like NBI 27914 hydrochloride show selective receptor antagonism (CRF1 Ki = 1.7 nM) but no activity at CRF2 receptors . To resolve discrepancies:
- Replicate assays under standardized conditions (pH, temperature, solvent).
- Validate target specificity using knockout models or competitive binding assays.
- Apply statistical tools (e.g., ANOVA) to assess significance of observed differences.
Q. What experimental strategies are effective for evaluating the compound’s potential in drug discovery?
- In Silico Screening : Molecular docking to predict binding affinity to targets like kinases or GPCRs.
- In Vitro Assays : Dose-response studies in cancer cell lines (e.g., IC50 determination) and metabolic stability tests in liver microsomes.
- In Vivo Models : Pharmacokinetic profiling (Cmax, AUC) in rodents, leveraging the hydrochloride salt’s solubility for consistent absorption. These strategies are informed by studies on structurally similar compounds, such as trifluoromethyl pyrimidines with demonstrated anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
